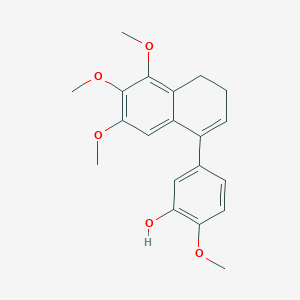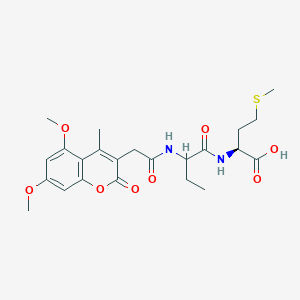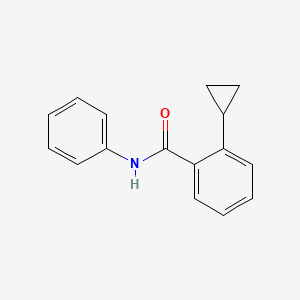
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol is an organic compound characterized by its complex structure, which includes methoxy and trimethoxy groups attached to a dihydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the dihydronaphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methoxy groups: Methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Phenol functionalization: The phenol group can be introduced via electrophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the development of anti-cancer, anti-inflammatory, and anti-microbial agents.
Materials Science: This compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: This compound shares the trimethoxyphenyl group and is used in the synthesis of various pharmaceuticals.
5,6,7-Trimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-chromen-4-one: Another compound with similar methoxy substitutions, used in medicinal chemistry.
Uniqueness
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity compared to other trimethoxy-substituted compounds.
Propiedades
Número CAS |
917591-61-8 |
|---|---|
Fórmula molecular |
C20H22O5 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C20H22O5/c1-22-17-9-8-12(10-16(17)21)13-6-5-7-14-15(13)11-18(23-2)20(25-4)19(14)24-3/h6,8-11,21H,5,7H2,1-4H3 |
Clave InChI |
DCSQMMULZSZITH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CCCC3=C(C(=C(C=C32)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)


![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)

![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)

